

Optimizing AGI-14100 dosage in mouse models

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Technical Support Center: AGI-14100

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mutant isocitrate dehydrogenase 1 (mIDH1) inhibitor, **AGI-14100**, in mouse models. As **AGI-14100** was a developmental precursor to Ivosidenib (AG-120), publicly available in vivo data is limited. This guide leverages data from its well-characterized successor, AG-120, to provide starting points for experimental design, alongside specific considerations for **AGI-14100**.

Frequently Asked Questions (FAQs)

Q1: What is **AGI-14100** and what is its mechanism of action?

AGI-14100 is a potent, selective, and orally available small-molecule inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 enzymes with mutations at the R132 residue, which are found in various cancers. These mutations confer a neomorphic (new) function, causing the enzyme to convert α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[3] **AGI-14100** inhibits this mutant enzyme, leading to a reduction in 2-HG levels.[3]

Q2: What is the relationship between AGI-14100 and AG-120 (Ivosidenib)?

AGI-14100 was a lead compound in the development of a clinical mIDH1 inhibitor.[4][5] During preclinical evaluation, **AGI-14100** was found to be a potential inducer of the cytochrome P450 enzyme CYP3A4.[4][5] To mitigate this liability, further medicinal chemistry optimization was







performed, leading to the development of AG-120 (Ivosidenib), which has a reduced potential for CYP induction and is an FDA-approved drug.[4][5]

Q3: Is there a recommended dosage for AGI-14100 in mouse models?

There is a lack of publicly available, specific dosage information for **AGI-14100** in mouse models. One study notes its efficacy in a primary human AML xenograft model but does not specify the dose.[2] However, data from its successor, AG-120, can provide a valuable starting point for dose-range finding studies. For AG-120, doses of 50 mg/kg and 150 mg/kg administered by oral gavage have been shown to be effective in reducing tumor 2-HG levels in an HT1080 xenograft mouse model.[4][5][6][7] Another study in an orthotopic glioma model used AG-120 at 150 mg/kg twice daily (BID).[8] Researchers should perform their own dose-finding studies for **AGI-14100**, starting with doses in this range.

Q4: How should I formulate **AGI-14100** for oral administration in mice?

While specific formulation details for **AGI-14100** are not published, standard vehicles for oral gavage of small molecules can be used. A common formulation for the related compound AG-120 involves creating a suspension in a vehicle appropriate for animal studies. A general-purpose vehicle that can be tested is a solution of 0.5% methylcellulose in sterile water. It is critical to ensure the compound is uniformly suspended before each administration.

Troubleshooting Guide

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Issue	Potential Cause	Recommended Solution
Variable or suboptimal tumor 2-HG reduction.	1. Inadequate Dose: The dose of AGI-14100 may be too low. 2. Poor Formulation/Administration: Non-uniform suspension or incorrect gavage technique. 3. Pharmacokinetic Issues: Rapid metabolism or clearance.	1. Conduct a Dose-Response Study: Test a range of doses (e.g., 25, 50, 100, 150 mg/kg) to determine the optimal dose for 2-HG reduction in your model. 2. Optimize Formulation: Ensure the compound is micronized and well-suspended. Use a fresh preparation for each dosing session. Verify gavage technique to ensure full dose delivery to the stomach. 3. Assess Dosing Frequency: Consider twice-daily (BID) dosing to maintain compound exposure, as was done with AG-120 in some models.[8]
Unexpected Toxicity or Adverse Events (e.g., weight loss, lethargy).	1. Dose is too high: The administered dose may exceed the Maximum Tolerated Dose (MTD). 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects.	1. Determine the MTD: Conduct a dose escalation study in a small cohort of non- tumor-bearing mice to identify the MTD. Monitor for clinical signs of toxicity and body weight changes. 2. Vehicle Control Group: Always include a group of animals that receives the vehicle only to rule out any vehicle-related toxicity.
Inconsistent results when co- administering with other drugs.	CYP3A4 Induction: AGI-14100 is a potential inducer of CYP3A4.[4][5] This can increase the metabolism of coadministered drugs that are	Review Drug Metabolism: Check if the co-administered drug is a known substrate of CYP3A4. 2. Stagger Dosing: If possible, consider staggering

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	substrates of this enzyme,	the administration of AGI-
	reducing their efficacy.	14100 and the other agent. 3.
		Consider an Alternative: If
		significant drug-drug
		interaction is suspected, using
		AG-120, which was designed
		to have lower CYP induction
		potential, may be a better
		alternative.[4][5]
		Optimize Xenograft Protocol:
		Ensure tumor cells are in the
	Cell Line Viability/Engraftment:	Ensure tumor cells are in the
Difficulty establishing a tumor	Cell Line Viability/Engraftment: The tumor cell line may have	Ensure tumor cells are in the logarithmic growth phase at
Difficulty establishing a tumor model.	, ,	Ensure tumor cells are in the logarithmic growth phase at the time of implantation.
	The tumor cell line may have	Ensure tumor cells are in the logarithmic growth phase at the time of implantation. Determine the optimal number
	The tumor cell line may have poor viability or engraftment	Ensure tumor cells are in the logarithmic growth phase at the time of implantation. Determine the optimal number of cells for successful
	The tumor cell line may have poor viability or engraftment	Ensure tumor cells are in the logarithmic growth phase at the time of implantation. Determine the optimal number of cells for successful engraftment. Consider using

Quantitative Data Summary

As specific in vivo pharmacokinetic and efficacy data for **AGI-14100** is scarce, the following tables summarize the available in vitro data for **AGI-14100** and the in vivo data for its successor, AG-120, which can serve as a reference.

Table 1: AGI-14100 In Vitro Potency



Assay Type	Cell Line / Enzyme	IC ₅₀	Reference
Enzymatic Inhibition	mIDH1	6 nM	[1]
Cellular Proliferation	HT-1080 (IDH1 R132C)	0.76 nM	[2]
Cellular Proliferation	U87-MG (IDH1 R132H)	0.74 nM	[2]
Cellular Proliferation	TF1 (IDH1 R132H)	1.75 nM	[2]

Table 2: AG-120 (Ivosidenib) In Vivo Efficacy in HT1080 Xenograft Mouse Model

Dose (Oral Gavage)	Maximum Tumor 2- HG Inhibition	Time to Max Inhibition	Reference
50 mg/kg	92.0%	~12 hours	[4][5][6]
150 mg/kg	95.2%	~12 hours	[4][5][6]

Experimental Protocols Protocol 1: Establishing an AML Xenograft Model

This protocol is a general guideline for establishing a cell line-derived xenograft (CDX) model for Acute Myeloid Leukemia (AML), a common application for mIDH1 inhibitors.

- Cell Culture: Culture human AML cells with an IDH1 mutation (e.g., TF-1 R132H) in appropriate media, ensuring they are in the exponential growth phase.
- Animal Model: Use highly immunodeficient mice, such as NOD/SCID gamma (NSG) mice, aged 6-8 weeks.
- Cell Preparation: Harvest cells, wash with sterile, serum-free media or PBS, and resuspend at the desired concentration (e.g., 5×10^6 cells per 200 μ L). Maintain cells on ice.
- Injection: Inject the cell suspension intravenously (i.v.) via the tail vein.

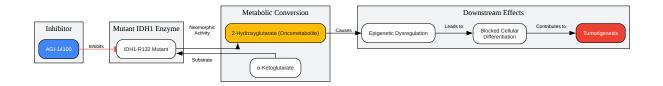


 Monitoring: Monitor mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur. Engraftment can be confirmed by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.

Protocol 2: Oral Gavage Administration of Test Compound

- Formulation Preparation: Prepare a suspension of AGI-14100 in the chosen vehicle (e.g., 0.5% methylcellulose in sterile water) at the desired concentration. Ensure the suspension is homogenous by vortexing or stirring before drawing each dose.
- Dosing: Administer the formulation to mice via oral gavage using a proper-sized, ball-tipped feeding needle. The typical volume for a mouse is 10 mL/kg.
- Controls: Always include a vehicle control group that receives the formulation without the active compound.
- Schedule: Dosing can be once daily (QD) or twice daily (BID), depending on the experimental design determined from dose-finding studies.

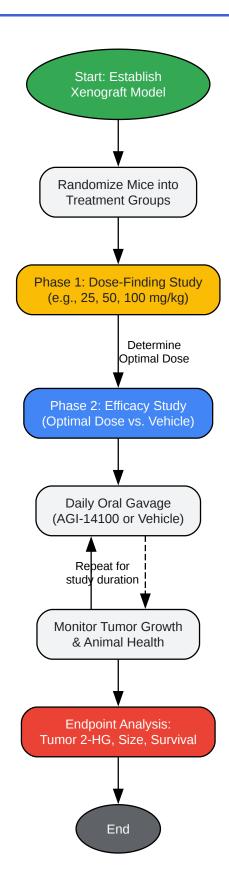
Visualizations



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Caption: Mechanism of action of **AGI-14100** on the mutant IDH1 pathway.

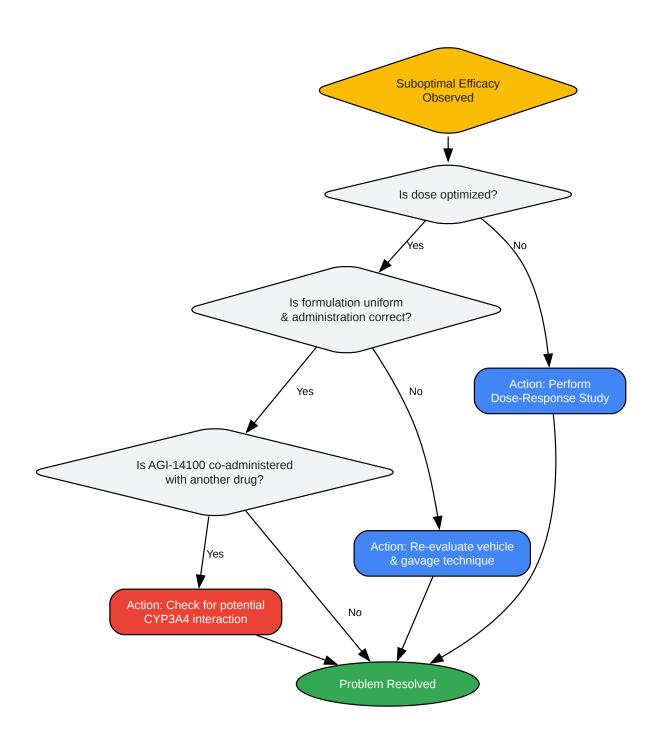




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Caption: Recommended workflow for in vivo studies using AGI-14100.





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